molecular formula C9H9ClO3S B15246737 4-(2-Oxopropyl)benzene-1-sulfonyl chloride CAS No. 89313-31-5

4-(2-Oxopropyl)benzene-1-sulfonyl chloride

Cat. No.: B15246737
CAS No.: 89313-31-5
M. Wt: 232.68 g/mol
InChI Key: IORUQWMUNZWJRG-UHFFFAOYSA-N
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Description

4-(2-Oxopropyl)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group attached to a benzene ring. The compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Phosphorus Pentachloride Method: This method involves the reaction of phosphorus pentachloride with benzenesulfonic acid or its salts. The mixture is heated in an oil bath at 170–180°C for fifteen hours.

    Phosphorus Oxychloride Method: Similar to the phosphorus pentachloride method, this method uses phosphorus oxychloride and sodium benzenesulfonate.

    Chlorosulfonic Acid Method: In this method, chlorosulfonic acid reacts with benzene at temperatures between 20° and 25°C.

Industrial Production Methods

Industrial production of 4-(2-Oxopropyl)benzene-1-sulfonyl chloride typically involves large-scale reactions using the methods mentioned above. The choice of method depends on the availability of reagents and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitric acid.

    Nucleophilic Substitution: Reagents include amines, alcohols, and thiols.

Major Products Formed

    Sulfonamides: Formed by the reaction of the compound with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonyl Thiols: Formed by the reaction with thiols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Oxopropyl)benzene-1-sulfonyl chloride is unique due to its specific structure, which allows it to form stable complexes with target molecules. This makes it particularly effective as an enzyme inhibitor, especially for serine proteases .

Properties

CAS No.

89313-31-5

Molecular Formula

C9H9ClO3S

Molecular Weight

232.68 g/mol

IUPAC Name

4-(2-oxopropyl)benzenesulfonyl chloride

InChI

InChI=1S/C9H9ClO3S/c1-7(11)6-8-2-4-9(5-3-8)14(10,12)13/h2-5H,6H2,1H3

InChI Key

IORUQWMUNZWJRG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)S(=O)(=O)Cl

Origin of Product

United States

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